molecular formula C10H16O2 B1661543 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 92015-51-5

1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B1661543
CAS No.: 92015-51-5
M. Wt: 168.23 g/mol
InChI Key: FYOAMBSBKRDLQN-UHFFFAOYSA-N
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Description

1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid is a unique organic compound characterized by its bicyclic structure.

Preparation Methods

The synthesis of 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of suitable precursors under specific conditions to form the bicyclic core, followed by functionalization to introduce the carboxylic acid group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding pockets, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid can be compared with similar bicyclic compounds such as:

Properties

IUPAC Name

1,6,6-trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)7(6)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOAMBSBKRDLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C2C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298093
Record name 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92015-51-5
Record name NSC120533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Reactant of Route 2
1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Reactant of Route 3
1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Reactant of Route 4
1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Reactant of Route 5
1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid

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